molecular formula C10H15NO4 B067919 Calisto-lactone CAS No. 186833-31-8

Calisto-lactone

Cat. No.: B067919
CAS No.: 186833-31-8
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-QGOVLLJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calisto-lactone can be synthesized through various chemical methods. One common approach involves the oxidative lactonization of diols using catalysts such as copper or iron carbonyl compounds . These reactions typically occur under mild conditions using ambient air as the oxidant. Another method involves the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of environmentally friendly synthetic methodologies that avoid metal catalysts, initiators, or toxic solvents . This allows the final products to be used for medical applications, such as controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds.

Chemical Reactions Analysis

Types of Reactions

Calisto-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .

Properties

IUPAC Name

(1R,4R,5S)-1-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWHHUJACGNMZ-QGOVLLJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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